![molecular formula C6H10O2 B2415966 2-Oxaspiro[3.3]heptan-5-OL CAS No. 1823371-47-6](/img/structure/B2415966.png)

2-Oxaspiro[3.3]heptan-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

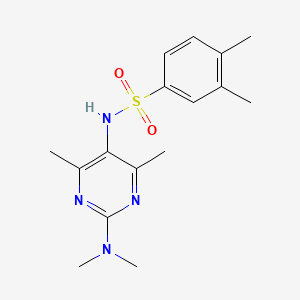

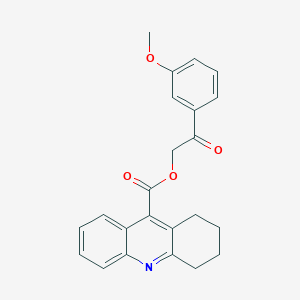

2-Oxaspiro[3.3]heptan-5-OL is a chemical compound with the molecular formula C6H10O2 . It contains a total of 19 bonds, including 9 non-H bonds, 2 four-membered rings, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 Oxetane .

Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptan-5-OL consists of a spirocyclic scaffold with two four-membered rings. It contains a hydroxyl group (OH), a secondary alcohol, an aliphatic ether, and an Oxetane .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxaspiro[3.3]heptan-5-OL include a molecular weight of 114.14 . Predicted properties include a boiling point of 232.7±8.0 °C and a density of 1.19±0.1 g/cm3 .Applications De Recherche Scientifique

Pharmacological Applications

2-Oxaspiro[3.3]heptan-5-OL, known as a component of various drugs like Oxaprozin, is used in the management of rheumatoid arthritis, osteoarthritis, musculoskeletal pain, and other inflammatory conditions. It has demonstrated effectiveness in animal models of inflammation, pain, and pyrexia, and has been proven effective and well-tolerated in clinical management. Oxaprozin's clinical efficacy is well documented through numerous clinical trials and meta-analyses, comparing its effectiveness and tolerability with other non-steroidal anti-inflammatory drugs (NSAIDs) (Kean, Kean, & Buchanan, 2002).

Chemotherapeutic Applications

In the realm of chemotherapy, compounds related to 2-Oxaspiro[3.3]heptan-5-OL, such as Oxaliplatin, are widely used against colorectal and breast cancers. However, they are known to induce peripheral neuropathy in a significant number of patients. Research focusing on the serotonergic system's involvement in oxaliplatin-induced neuropathic pain revealed that modulation of certain serotonin receptors could help in inhibiting pain without affecting the anti-tumor effect of the drug (Lee & Kim, 2021).

Anti-inflammatory Applications

The compound has also shown promise in the field of anti-inflammatory applications. Psychedelic compounds like 5-HT2A receptor agonists, which include structures related to 2-Oxaspiro[3.3]heptan-5-OL, have been recognized for their anti-inflammatory effects. These compounds regulate inflammatory pathways through novel mechanisms and present a new treatment strategy for various inflammatory disorders (Flanagan & Nichols, 2018).

Neuropharmacological Applications

In neuropharmacology, Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, includes the 2-Oxaspiro[3.3]heptan-5-OL structure. It provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects, suggesting a pivotal role in the development of novel analgesic therapies (Urits et al., 2019).

Biotechnological Applications

Beyond pharmacology, compounds structurally related to 2-Oxaspiro[3.3]heptan-5-OL have applications in biotechnology. For instance, laccases, which have the ability to oxidize both phenolic and non-phenolic lignin-related compounds, are useful in detoxifying industrial effluents, mediating bioremediation, and serving as catalysts in various industrial processes (Couto & Herrera, 2006).

Safety And Hazards

The safety information for 2-Oxaspiro[3.3]heptan-5-OL indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-oxaspiro[3.3]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULFKRXPLCLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-5-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)

![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)